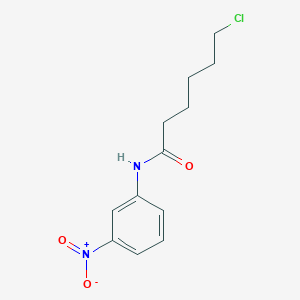

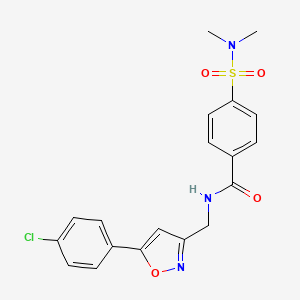

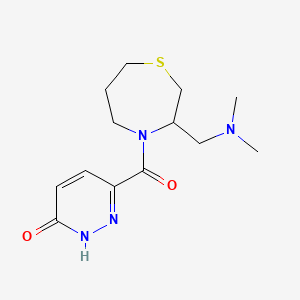

![molecular formula C8H12FNO B2970820 5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene CAS No. 2413877-14-0](/img/structure/B2970820.png)

5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene” is a chemical compound that can be purchased from various chemical suppliers . It seems to be related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key structure in the synthesis of tropane alkaloids . Research has been directed towards the preparation of this basic structure in a stereoselective manner . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .科学的研究の応用

Biomolecular and Supramolecular Kinetics

Fluorazophores, closely related to the chemical structure of interest, have been used to study biomolecular and supramolecular kinetics in the submicrosecond time range. These compounds display an exceptionally long fluorescence lifetime and undergo quenching upon interaction with efficient hydrogen or electron donors. This property has enabled their application in kinetic studies of host-guest complexation, end-to-end contact formation in polypeptides, and lateral diffusion in membrane models. The research highlights the potential of such compounds in probing the kinetics of diffusion-controlled reactions and their dependency on the dimensionality of the system (Nau & Wang, 2002).

Synthetic Methodologies

Research into the rearrangements of azabicyclo compounds has led to the stereoselective synthesis of novel difunctionalized azabicyclohexanes, demonstrating the versatility of these compounds in organic synthesis. These studies have developed methods for creating compounds with various substituents, showcasing the utility of fluorinated azabicyclo compounds in the synthesis of complex organic molecules (Krow et al., 2004).

Fluorescence Applications

The long-lived molecular fluorescence of azo chromophore-based fluorazophores, akin to the compound , offers significant advantages in time-resolved screening assays and biopolymer dynamics. Their use in labeling polypeptides for studying intramolecular end-to-end collision kinetics exemplifies their application in understanding the dynamics of biological molecules (Nau et al., 2003).

Host-Guest Complexation Studies

The structural and functional properties of azabicyclo compounds have been exploited in host-guest complexation studies, serving as probes to assess substituent effects on the kinetics and thermodynamics of complexation with beta-cyclodextrin. These studies provide insight into the interaction mechanisms and potential applications of these compounds in molecular recognition and sensing technologies (Zhang et al., 2002).

特性

IUPAC Name |

5-fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO/c1-11-7-6-2-3-8(9,4-6)5-10-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWQDWRUKVRLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCC2(CCC1C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

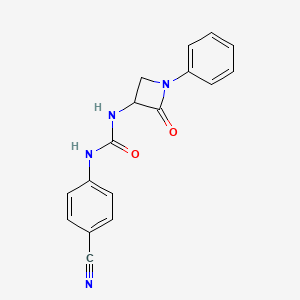

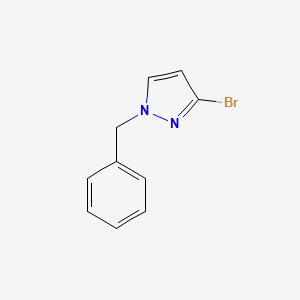

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone](/img/structure/B2970751.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)

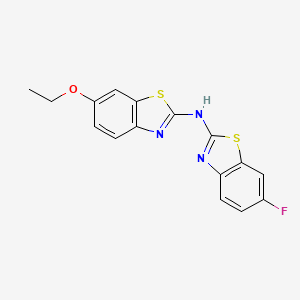

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

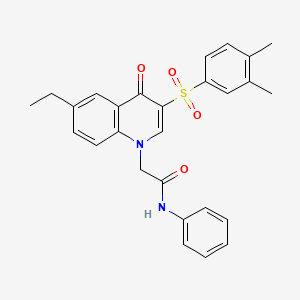

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)